2-(2,4-dichlorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a hydroxy-methylsulfanyl butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines and thiols under controlled conditions. The process often includes:
Esterification: Conversion of 2,4-dichlorophenoxyacetic acid to its ester form.
Amidation: Reaction of the ester with an amine to form the amide linkage.
Thiol Addition: Introduction of the methylsulfanyl group through thiol addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichlorophenoxy group to less chlorinated derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Less chlorinated phenoxy derivatives.
Substitution Products: Phenoxy derivatives with different substituents.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in cellular metabolism and signaling pathways.
Pathways: Modulation of oxidative stress pathways, inhibition of specific enzymes, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
2-methyl-4-chlorophenoxyacetic acid: A related compound with a methyl group instead of a dichlorophenoxy group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is unique due to its combination of a dichlorophenoxy group with a hydroxy-methylsulfanyl butyl chain, which imparts distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-20-5-4-10(17)7-16-13(18)8-19-12-3-2-9(14)6-11(12)15/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXLMTAVSWLQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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